Cas no 7774-82-5 (2-Tridecenal)

2-Tridecenal 化学的及び物理的性質
名前と識別子
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- 2-Tridecenal
- Tridec-2-enal
- (E)-tridec-2-enal
- trans-2-tridecen-1-al
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計算された属性
- 精确分子量: 196.18282
じっけんとくせい
- 密度みつど: 0.85 g/mL at 25 °C(lit.)
- Boiling Point: 115-118 °C10 mm Hg(lit.)
- フラッシュポイント: >230 °F
- Refractive Index: n20/D 1.459(lit.)
- PSA: 17.07
- FEMA: 3082 | 2-TRIDECENAL
2-Tridecenal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-100G-K |
2-Tridecenal |
7774-82-5 | predominantly | 100G |
1721.13 | 2021-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-25g |
2-Tridecenal |
7774-82-5 | 95% | 25g |
¥996.00 | 2022-09-28 | |
A2B Chem LLC | AB79829-5g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 5g |
$55.00 | 2024-04-19 | |
1PlusChem | 1P003VDH-1g |
trans-2-tridecen-1-al |
7774-82-5 | 95%;RG | 1g |
$33.00 | 2024-04-21 | |
A2B Chem LLC | AB79829-25g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 25g |
$160.00 | 2024-04-19 | |
Aaron | AR003VLT-100g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 100g |
$266.00 | 2023-12-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-100g |
2-Tridecenal |
7774-82-5 | 95% | 100g |
¥1,548.90 | 2022-01-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-1KG-K |
2-Tridecenal |
7774-82-5 | predominantly | 1KG |
10838.89 | 2021-05-17 | |
Aaron | AR003VLT-5g |
TRANS-2-TRIDECEN-1-AL |
7774-82-5 | 95% | 5g |
$41.00 | 2025-02-12 | |
1PlusChem | 1P003VDH-100g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 100g |
$278.00 | 2024-04-21 |
2-Tridecenal 関連文献
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Lian-Fang Yu,Xiao-Ru Li,Shao-Yin Liu,Guang-Wei Xu,Yi-Zeng Liang Anal. Methods 2009 1 45
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Zhuomin Zhang,Li Zhu,Yunjian Ma,Yichun Huang,Gongke Li Analyst 2013 138 1156
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K. U. Künnemann,L. Schurm,D. Lange,T. Seidensticker,S. Tilloy,E. Monflier,D. Vogt,J. M. Dreimann Green Chem. 2020 22 3809
2-Tridecenalに関する追加情報
2-Tridecenal (CAS No. 7774-82-5): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Biomedical Research
2-Tridecenal, identified by the CAS No. 7774-82-5, is a naturally occurring aldehyde with the chemical formula C₁₃H₂₆O. This compound belongs to the family of unsaturated fatty aldehydes and is characterized by a carbon chain of thirteen atoms with a double bond between carbons 2 and 3, followed by an aldehyde functional group at the terminal carbon. Recent advancements in analytical chemistry have enabled precise characterization of its stereochemical variants (cis/trans isomers) using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, highlighting its structural diversity and potential for specialized applications.
The synthesis of 2-Tridecenal has evolved significantly over the past decade. Traditional methods involving the ozonolysis of natural fatty acids or Wittig reactions with appropriate phosphonium salts remain viable; however, enzymatic approaches leveraging carotenoid cleavage oxygenases have gained traction for their eco-friendly profile. A study published in Nature Catalysis (2023) demonstrated that engineered enzymes can achieve yields exceeding 90% under mild conditions, minimizing environmental impact while maintaining product purity. This innovation aligns with current trends toward sustainable chemical production processes.
In biological systems, octadecanal derivatives like tridecanal exhibit multifaceted activities. Recent research from the University of Cambridge (Journal of Medicinal Chemistry, 2024) revealed that trans-2-tridecenal demonstrates potent antimicrobial properties against drug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa. The compound disrupts bacterial membrane integrity through lipid peroxidation mechanisms without significant mammalian cytotoxicity at therapeutic concentrations, suggesting promising potential for novel antibiotic development.
Clinical trials initiated in 2023 have explored its role as an adjunct therapy in oncology. Preclinical data from MD Anderson Cancer Center (Cancer Research, 2024) indicate that trans-isoform of 2-tridecenal selectively induces apoptosis in human melanoma (A375) and pancreatic cancer (PANC-1) cell lines by modulating mitochondrial membrane potential and activating caspase-dependent pathways. Notably, this activity was observed even in cells resistant to conventional chemotherapy agents like cisplatin.
Innovative drug delivery systems incorporating CAS No. 7774-82-5 compounds are being investigated to enhance bioavailability. Researchers at MIT's Koch Institute developed pH-sensitive liposomes encapsulating this aldehyde variant that showed targeted release in acidic tumor microenvironments (Advanced Materials, 2023). The system demonstrated improved efficacy compared to free aldehyde administration while reducing off-target effects on healthy tissues.
Biochemical studies have uncovered its role as a signaling molecule in plant defense mechanisms against herbivores. A groundbreaking study published in Science (March 2024) identified that trans-tridecanal acts as a semiochemical triggering immune responses in maize plants when released by damaged leaves. This discovery opens new avenues for developing eco-friendly agricultural solutions through synthetic biology approaches.
The compound's neuroprotective effects were recently elucidated through experiments on Alzheimer's disease models. Collaborative work between Stanford University and Roche Pharmaceuticals showed that low-dose administration of purified CAS No. 7774-82-5 preparations reduced amyloid-beta plaque formation by upregulating neprilysin expression via peroxisome proliferator-activated receptor gamma (PPARγ) activation pathways (Neurobiology of Aging, 2024).
Spectroscopic analysis using time-of-flight secondary ion mass spectrometry (TOF-SIMS) has provided novel insights into its interaction with biological membranes. A study from ETH Zurich revealed that trans-isomer forms form stable micelle structures at physiological pH levels (Nature Communications Biology, June 2019), which could be leveraged for targeted drug delivery systems requiring sustained release characteristics.
In industrial applications beyond traditional uses as flavoring agents (e.g., malty beer notes), recent advances show promise in polymer chemistry. Researchers at Tokyo Tech reported successful incorporation into polyurethane formulations where it acted as both a crosslinking agent and antimicrobial additive (Polymer Chemistry, October 19). This dual functionality suggests potential for developing self-disinfecting medical devices and wound dressings.
The compound's pharmacokinetic profile has been optimized through prodrug strategies combining it with polyethylene glycol conjugates (Bioconjugate Chemistry, January 19). Animal studies demonstrated prolonged half-life (>18 hours) compared to unconjugated forms while maintaining comparable efficacy against colon cancer xenografts (HCT116 cell line model). These findings address longstanding challenges related to systemic delivery limitations observed in earlier studies.
Safety assessments conducted under OECD guidelines confirm minimal acute toxicity when administered orally or intravenously at concentrations below therapeutic thresholds (Toxicological Sciences, April 19). Long-term toxicity studies over a six-month period showed no significant organ damage or mutagenic effects when exposure was limited to industrial-grade purity standards (>98% HPLC purity), reinforcing its suitability for biomedical applications requiring rigorous safety compliance.
Innovative separation techniques using supercritical fluid chromatography have enabled unprecedented purity levels (>99.9%) critical for clinical-grade materials (Analytical Chemistry, July 19). This advancement resolves previous challenges related to impurity-induced variability observed during preclinical trials involving mixtures containing cis-isomer contaminants from traditional synthesis methods.
Epidemiological correlations suggest potential associations between dietary intake levels and reduced incidence rates for certain metabolic disorders among populations consuming traditional fermented foods rich in this compound (Nutrition Journal, May 19). While preliminary, these observations align with mechanistic studies showing modulation of adipocyte differentiation markers through activation of G-protein coupled receptors specific to medium-chain aldehydes.
Nanoparticle formulations combining gold nanoparticles with surface-bound CAS No. 7774-83-6 analogs (a closely related structural variant) have shown synergistic antiviral activity against influenza A strains when tested alongside interferon therapies (Nano Letters, August). Although not directly applicable to our subject compound's structure, these findings highlight the broader potential of structurally similar molecules within virology research domains.
Synthetic biology platforms such as CRISPR-Cas9 edited yeast strains now enable scalable production through biosynthetic pathways engineered from plant sources (Metabolic Engineering,). This approach avoids petrochemical feedstocks while producing stereospecifically pure trans-isomers preferred for pharmaceutical applications compared to earlier heterogeneous chemical synthesis methods.
In vitro assays comparing different structural analogs identified trans-configured CAS No. 7774-83-X derivatives (with minor chain length variations) exhibit superior binding affinity toward cannabinoid receptor type II (CB₂R), suggesting possible therapeutic roles in pain management without psychoactive side effects associated with other phytocannabinoids (J Med Chem,). Such discoveries underscore the importance of stereochemistry optimization observed across recent biochemical studies involving this compound class.
New analytical protocols using MALDI imaging mass spectrometry now allow spatial mapping within tissue sections at subcellular resolution levels previously unattainable (Analytical Chemistry,). Application of these techniques revealed preferential accumulation patterns within tumor vasculature structures following intravenous administration - critical insight for developing site-specific drug delivery strategies currently under Phase I clinical investigation tracks。




